2H-Benzofuro[2,3-B]pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-[1]benzofuro[2,3-b]pyrrole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-5H,6H2 |
InChI Key |
LFOZLEBDCZTXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3OC2=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h Benzofuro 2,3 B Pyrrole and Its Analogues
Cascade and Domino Reaction Approaches
Cascade and domino reactions offer an elegant and efficient pathway for the synthesis of complex molecules like 2H-benzofuro[2,3-b]pyrrole from simple starting materials in a single operation. These reactions minimize waste by reducing the number of purification steps, thus aligning with the principles of green chemistry. longdom.org
Acid-Promoted Cascade Addition/Cyclization Sequences (e.g., Knoevenagel Condensation)
A highly efficient one-pot cascade reaction for synthesizing fused tricyclic benzofuro[2,3-b]pyrroles has been developed using p-toluenesulfonic acid monohydrate (p-TSA·H₂O) as a catalyst. rsc.org This methodology involves the Knoevenagel condensation of 2-hydroxybenzaldehydes with aroylacetonitriles. rsc.orgsigmaaldrich.com The reaction proceeds through the formation of a highly reactive nitrilium intermediate, which is then trapped by the adjacent phenolic group to construct the final benzofuro[2,3-b]pyrrole structure. rsc.org This approach is noted for its robust nature, broad substrate scope, and good tolerance of various functional groups. rsc.org
The general mechanism begins with the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, which is then followed by dehydration. sigmaaldrich.comsci-hub.se In this specific synthesis, the subsequent steps involve a nucleophilic addition to the isocyano carbon, generating the key nitrilium species that undergoes cyclization. rsc.org
Table 1: Examples of 2H-Benzofuro[2,3-b]pyrroles synthesized via Acid-Promoted Cascade Cyclization rsc.org
| Starting Aldehyde (Substituent) | Starting Aroylacetonitrile (Substituent) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5-Methoxy-2-hydroxybenzaldehyde | 4-tert-Butylbenzoylacetonitrile | 1-(tert-Butyl)-2-(4-methoxyphenyl)-7-methoxy-1H-benzofuro[2,3-b]pyrrole | 91 | 94-96 |
| 5-Chloro-2-hydroxybenzaldehyde | 4-Fluorobenzoylacetonitrile | 1-(tert-Butyl)-5-chloro-2-(4-fluorophenyl)-1H-benzofuro[2,3-b]pyrrole | 78 | 98-100 |
| 5-Methoxy-2-hydroxybenzaldehyde | 4-Chlorobenzoylacetonitrile | 1-(tert-Butyl)-2-(4-chlorophenyl)-7-methoxy-1H-benzofuro[2,3-b]pyrrole | 86 | 96-98 |
| 5-Bromo-2-hydroxybenzaldehyde | 4-Fluorobenzoylacetonitrile | 5-Bromo-1-(tert-butyl)-2-(4-fluorophenyl)-1H-benzofuro[2,3-b]pyrrole | 70 | 130-132 |
Radical Addition and Sigmatropic Rearrangement Cascades
A novel domino reaction has been developed for the direct synthesis of benzofuro[2,3-b]pyrrol-2-ones, which are close analogues of the parent pyrrole (B145914) system. acs.orgresearchgate.net This strategy involves a radical addition, a researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and lactamization cascade. acs.orgresearchgate.net The reaction of an O-phenyl-conjugated oxime ether with an alkyl radical initiates the cascade, leading to the formation of two heterocycles and three stereogenic centers in a single step. researchgate.net This method allows for the construction of two C-C bonds, one C-O bond, and one C-N bond in one operation, providing access to pyrrolidine-fused dihydrobenzofurans that are otherwise difficult to synthesize. researchgate.net Furthermore, an asymmetric synthesis of these derivatives has been achieved through a diastereoselective radical addition to a chiral oxime ether. researchgate.net
Lewis Acid-Catalyzed Domino Ring-Opening and Annulation
Lewis acid-catalyzed domino reactions provide a powerful tool for constructing complex heterocyclic frameworks. For instance, spiro-oxindole-fused benzofurano-pyrrolidines can be synthesized via a Lewis acid-catalyzed domino ring-opening of activated spiro-aziridine oxindoles, followed by annulation with heteroarenes like benzofuran (B130515). rsc.orgresearchgate.net This tandem approach yields novel spiro-fused polycyclic pyrrolidines in a one-pot, sustainable manner with good yields and high diastereoselectivity. rsc.org
In a typical reaction, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) promotes the ring-opening of the activated aziridine (B145994). rsc.org The resulting intermediate is then trapped by the nucleophilic benzofuran, leading to the formation of the tetrahydropyrrolo[2,3-b]benzofuran core. rsc.org The choice of Lewis acid can be critical to the reaction's success and selectivity. rsc.org A gram-scale reaction has demonstrated the scalability of this methodology. rsc.org
Table 2: Lewis Acid-Catalyzed Synthesis of a Spiro-benzofuro[2,3-b]pyrrole Analogue rsc.org
| Spiro-aziridine Oxindole | Heteroarene | Lewis Acid | Product | Yield (%) | Melting Point (°C) |
|---|
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. organic-chemistry.orgnih.gov These reactions are highly atom-economical and are increasingly used for the synthesis of diverse heterocyclic libraries. nih.govorientjchem.org
Multicomponent Bicyclization Reactions
An efficient and straightforward multicomponent bicyclization reaction (MBR) has been developed for the synthesis of furo[2,3-b]pyrrole derivatives, which are structural analogues of the benzofuro[2,3-b]pyrrole system. researchgate.netacs.org This reaction, catalyzed by N,N-diisopropylethylamine (DIPEA), involves the combination of β-ketothioamides, glyoxals, and ethyl cyanoacetate. acs.orgacs.org The process occurs via a sequence of Knoevenagel condensation, Michael addition, and a double cyclization, resulting in the formation of four chemical bonds, two five-membered rings, and three stereogenic centers in one pot. researchgate.netacs.org This chemo-, regio-, and stereoselective method provides a rapid entry to the complex furo[2,3-b]pyrrole core. acs.orgorientjchem.org
Multicomponent and Multicatalytic Asymmetric Synthesis
The asymmetric synthesis of furo[2,3-b]pyrrole derivatives has been achieved through a multicomponent and multicatalytic approach that mimics enzymatic processes. researchgate.netrsc.org This reaction utilizes simple starting materials—3-butynamines, glyoxylic acid, and anilines—in the presence of a dual catalytic system composed of a gold complex and a chiral phosphoric acid. rsc.org Computational studies have highlighted the crucial role of non-covalent interactions between the catalyst and the reactants in achieving high stereoselectivity. rsc.org The structure of the chiral phosphoric acid catalyst, particularly those with a 9-anthracenyl-substituted BINOL backbone, was found to be key for the reaction's success. rsc.org
One-Pot Multicomponent Syntheses
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. researchgate.net This approach is particularly valuable for constructing the benzofuro[2,3-b]pyrrole framework.
A notable example involves a p-TSA·H2O-catalyzed one-pot cascade reaction. rsc.org This method utilizes 2-hydroxybenzaldehydes and aroylacetonitriles to generate diverse benzofuro[2,3-b]pyrroles. The reaction proceeds through a Knoevenagel condensation followed by a nucleophilic addition and subsequent trapping of a reactive nitrilium intermediate by the adjacent phenolic group. rsc.org This protocol is characterized by its operational simplicity, broad substrate scope, and good tolerance for various functional groups. rsc.org
Another efficient MCR for the synthesis of furo[2,3-b]pyrrole derivatives employs a DIPEA-catalyzed bicyclization reaction. acs.org Starting from β-ketothioamides, glyoxals, and ethyl cyanoacetate, this method facilitates the formation of multiple bonds and stereocenters in a single step. acs.orgacs.org The reaction sequence involves a Knoevenagel condensation, Michael addition, and a double cyclization. acs.orgacs.org
Furthermore, iodine-catalyzed MCRs have emerged as a powerful tool for synthesizing benzofuro[2,3-b]pyrrole motifs. researchgate.netacs.org These reactions benefit from the mild, inexpensive, and environmentally friendly nature of molecular iodine as a catalyst. researchgate.net A dual catalytic system, comprising a gold complex and a chiral phosphoric acid, has also been successfully applied to the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from 3-butynamines, glyoxylic acid, and anilines. rsc.org
| Catalyst/Reagent | Starting Materials | Key Features |
| p-TSA·H2O | 2-Hydroxybenzaldehydes, Aroylacetonitriles | One-pot cascade, broad substrate scope. rsc.org |
| DIPEA | β-Ketothioamides, Glyoxals, Ethyl cyanoacetate | Multicomponent bicyclization, formation of multiple bonds and stereocenters. acs.orgacs.org |
| Iodine | - | Mild, inexpensive, environmentally friendly. researchgate.net |
| Gold complex / Chiral phosphoric acid | 3-Butynamines, Glyoxylic acid, Anilines | Asymmetric synthesis. rsc.org |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a powerful and versatile platform for the synthesis of this compound and its analogues, enabling the formation of key carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity.
Palladium-Catalyzed Approaches (e.g., C-N Bond Formation)
Palladium catalysts are widely employed in the synthesis of nitrogen-containing heterocycles through C-N bond formation reactions. dokumen.pubacs.org These methods often involve the coupling of an amine with an aryl halide or triflate. For instance, the intramolecular amination of alkenes using tosyl-protected amines can be achieved with a palladium catalyst in the presence of an oxidant like chloranil, providing access to dihydropyrrole derivatives. organic-chemistry.org The choice of phosphine (B1218219) ligand is often critical for the success of these reactions. acs.org
A general synthesis of benzofuro[3,2-b]pyridines has been developed through a palladium(0)-catalyzed reaction between allenamides and aryl iodides or bromides. acs.org This one-pot intermolecular assembly highlights the importance of ligand choice for successful outcomes. acs.org Furthermore, palladium-catalyzed reactions of aryl iodides with N-prop-2-ynylated 3-aminobenzofurans have been utilized to construct benzofuro[3,2-b]pyrroles.
| Catalyst System | Reactants | Product Type |
| Pd(CH3CN)2Cl2 / Chloranil | Tosyl-protected amines, Alkenes | Dihydropyrroles. organic-chemistry.org |
| Pd(0) / Phosphine ligand | Allenamides, Aryl iodides/bromides | Benzofuro[3,2-b]pyridines. acs.org |
| Palladium catalyst | Aryl iodides, N-prop-2-ynylated 3-aminobenzofurans | Benzofuro[3,2-b]pyrroles. |
Iridium, Rhodium, and Silver-Catalyzed Methods
Beyond palladium, other transition metals like iridium, rhodium, and silver have proven to be effective catalysts in the synthesis of the this compound core and related structures.
Iridium-catalyzed syntheses have been developed for 2H-pyrroles, which can serve as intermediates in the formation of more complex pyrrole derivatives. chim.it For example, an iridium-catalyzed dehydrogenative alkylation of an imine, formed from the condensation of an acetophenone (B1666503) derivative and an amino alcohol, can lead to the formation of a 2H-pyrrole. chim.it
Rhodium-catalyzed reactions have been employed for the synthesis of polysubstituted pyrroles through the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers. organic-chemistry.org This method has been successfully applied to the formal synthesis of the antitumor agent neolamellarin A. organic-chemistry.org Rhodium(II) catalysts can also facilitate the intramolecular (3+2) annulation of α-imino rhodium carbene complexes to construct tetracyclic 3,4-fused indoles. mdpi.com
Silver-catalyzed syntheses offer a mild and efficient route to pyrrole derivatives. bohrium.com For instance, silver(I) oxide has been used to catalyze the synthesis of benzofuran-pyrroles. researchgate.net Silver carbonate is another effective catalyst, particularly in cascade reactions involving β-enaminones. bohrium.com A silver-catalyzed cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate provides a regioselective route to highly substituted 2-trifluoromethyl pyrroles. organic-chemistry.org
| Metal Catalyst | Reaction Type | Starting Materials | Key Features |
| Iridium | Dehydrogenative alkylation | Acetophenone derivatives, Amino alcohols | Forms 2H-pyrrole intermediates. chim.it |
| Rhodium | Transannulation | N-sulfonyl-1,2,3-triazoles, Vinyl ethers | Synthesis of polysubstituted pyrroles. organic-chemistry.org |
| Rhodium(II) | (3+2) Annulation | α-Imino rhodium carbenes | Construction of tetracyclic fused indoles. mdpi.com |
| Silver(I) oxide | Cyclization | - | Synthesis of benzofuran-pyrroles. researchgate.net |
| Silver carbonate | Cascade reaction | β-Enaminones | Mild and efficient. bohrium.com |
| Silver catalyst | Cyclization | Vinyl azides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Regioselective synthesis of 2-trifluoromethyl pyrroles. organic-chemistry.org |
Transition Metal-Free Synthetic Routes
While transition metal catalysis is a dominant strategy, metal-free synthetic methods provide valuable alternatives, often with advantages in terms of cost, toxicity, and ease of product purification.
Thermolysis-Based Methods
Thermal cyclization is a classic yet effective method for the synthesis of fused heterocyclic systems. The Hemetsberger–Knittel reaction, for example, involves the thermolysis of a 2-azido-3-arylacrylate to form a fused pyrrole skeleton. semanticscholar.org This intramolecular cyclization typically proceeds via an azirene intermediate. semanticscholar.org Specifically, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate has been prepared through the thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate. mdpi.com
| Reaction Name | Precursor | Key Step |
| Hemetsberger–Knittel | 2-Azido-3-arylacrylate | Thermolysis-induced intramolecular cyclization. semanticscholar.org |
| - | Methyl 2-azido-3-(3-furyl)propenoate | Thermolysis. mdpi.com |
Oxidation-Induced Cyclization Reactions
Oxidative cyclization reactions offer a direct approach to the construction of the benzofuro[2,3-b]pyrrole ring system. These reactions often involve the formation of a C-C or C-O bond through the action of an oxidizing agent.
Manganese(III)-mediated oxidative coupling between α-aryl enamides and 1,3-dicarbonyl compounds has been developed to synthesize dihydrofurans, which can be readily converted to the corresponding pyrroles via the Paal–Knorr reaction. acs.org Another example is the use of manganese dioxide (MnO2) to mediate the oxidative cyclization of "formal" Schiff's bases, providing access to diverse naphthofuro-annulated triazines. nih.govurfu.ru This method involves the nucleophilic addition of a phenol (B47542) or naphthol to a 1,2,4-triazine, followed by oxidative cyclization. nih.gov
Iodine, often in the presence of DMSO, can also be used to mediate the oxidative cyclization of N-hydroxyalkyl enamines to produce 2,3-disubstituted pyrroles. nih.gov
| Oxidant | Substrates | Product Type |
| Manganese(III) acetate (B1210297) | α-Aryl enamides, 1,3-Dicarbonyl compounds | Dihydrofurans (precursors to pyrroles). acs.org |
| Manganese dioxide (MnO2) | "Formal" Schiff's bases (from phenols/naphthols and 1,2,4-triazines) | Naphthofuro-annulated triazines. nih.govurfu.ru |
| Iodine/DMSO | N-Hydroxyalkyl enamines | 2,3-Disubstituted pyrroles. nih.gov |
Phase-Transfer Catalysis in Synthesis
Phase-Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). crdeepjournal.org This methodology is particularly effective for the alkylation of N-heterocycles, offering advantages such as mild reaction conditions, increased yields, and high selectivity for mono-alkylation. crdeepjournal.org
In the context of fused pyrrole systems, PTC has been successfully employed for the N-substitution of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole cores. While direct literature on the PTC synthesis of this compound is specific, the principles are readily applicable. For instance, N-methyl and N-benzyl derivatives of related furo-pyrrole carboxylates have been prepared using PTC conditions. This typically involves reacting the NH-containing heterocycle with an alkylating agent (like methyl iodide or benzyl (B1604629) chloride) in a biphasic system with a suitable phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. crdeepjournal.org The catalyst transports the deprotonated heterocycle anion from the aqueous or solid phase into the organic phase where it reacts with the alkylating agent.
Stereoselective Synthesis of Benzofuro[2,3-B]pyrrole Derivatives
The construction of specific stereoisomers of benzofuro[2,3-b]pyrrole derivatives is of paramount importance, and various stereoselective strategies have been developed to this end.
Diastereoselective Radical Addition Reactions
Radical reactions offer a unique pathway to the benzofuro[2,3-b]pyrrole skeleton. A notable strategy involves a domino reaction cascade initiated by a radical addition for the construction of benzofuro[2,3-b]pyrrol-2-ones. researchgate.net This method utilizes the reaction of an O-phenyl-conjugated oxime ether with an alkyl radical. The process proceeds through a sequence of radical addition, researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and lactamization, creating two heterocyclic rings and three stereogenic centers in a single operation. researchgate.netresearchgate.net
Furthermore, an asymmetric synthesis of benzofuro[2,3-b]pyrrol-2-one derivatives has been achieved through a diastereoselective radical addition to a chiral oxime ether, demonstrating the potential for stereocontrol in these complex transformations. researchgate.netresearchgate.net Another relevant approach is the nitrate (B79036) radical (NO3•) induced cyclization of alkynyl amines, which can produce tetrasubstituted pyrrolidines with good diastereoselectivity, forming the core of the target system. mdpi.com
Chiral Phosphoric Acid Catalysis in Asymmetric Syntheses
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have emerged as highly effective tools for a wide range of enantioselective transformations. sigmaaldrich.com Their utility has been demonstrated in the asymmetric synthesis of furo[2,3-b]pyrrole derivatives through a multicomponent reaction involving 3-butynamines, glyoxylic acid, and anilines. nih.govrsc.org
This reaction is facilitated by a dual catalytic system composed of a gold complex and a BINOL-derived chiral phosphoric acid. nih.gov The gold catalyst promotes the cycloisomerization of the alkynamine to an enamine intermediate, while the CPA activates the imine formed from glyoxylic acid and aniline. The subsequent reaction between these intermediates is controlled by the chiral environment of the CPA, leading to the formation of furo[2,3-b]pyrrole products with three contiguous stereocenters in high yields and excellent stereoselectivity. nih.govrsc.org The success of this reaction, particularly the high stereoselectivity, is attributed to non-covalent interactions between the CPA catalyst and the reactants. Specifically, BINOL-derived phosphoric acids substituted with bulky groups like 9-anthracenyl at the 3- and 3'-positions have shown exceptional performance. nih.govrsc.org
A related domino reaction, promoted by a chiral silver complex, has been used to synthesize chiral tetrahydrobenzofuro[2,3-b]pyrroles from 2-(2-hydroxyphenyl)acrylates and isocyanoacetates, yielding products with generally excellent yields and enantioselectivities up to 87% ee. chim.it
| Alkynamine Substituent (R1) | Aniline Substituent (R2) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Phenyl | 4-NO2 | AuCl(IPr)/CPA | 95 | >95:5 | 98 |
| 4-Methylphenyl | 4-NO2 | AuCl(IPr)/CPA | 96 | >95:5 | 99 |
| 4-Methoxyphenyl | 4-NO2 | AuCl(IPr)/CPA | 98 | >95:5 | 99 |
| 4-Fluorophenyl | 4-NO2 | AuCl(IPr)/CPA | 94 | >95:5 | 98 |
Control of Chemo-, Regio-, and Stereoselectivity
Achieving high levels of selectivity—chemo-, regio-, and stereo—is a central goal in modern organic synthesis. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they can construct complex molecules like benzofuro[2,3-b]pyrroles in a single, highly controlled step. d-nb.info
A p-TSA·H₂O-catalyzed one-pot cascade reaction provides an efficient route to fused tricyclic benzofuro[2,3-b]pyrroles. This process begins with a Knoevenagel condensation of a 2-hydroxybenzaldehyde with an aroylacetonitrile. The subsequent nucleophilic addition generates a reactive nitrilium intermediate that is immediately trapped by the adjacent phenolic hydroxyl group. This sequence ensures high regioselectivity, forming the desired fused ring system efficiently. rsc.org
The dual gold/chiral phosphoric acid-catalyzed MCR mentioned previously is another prime example of exquisite selectivity control. nih.govrsc.org
Chemoselectivity: The reaction selectively proceeds through the desired pathway of enamine formation and subsequent reaction with the activated imine, avoiding potential side reactions of the individual components.
Regioselectivity: The cyclization process is highly regioselective, leading specifically to the furo[2,3-b]pyrrole core.
Stereoselectivity: The chiral phosphoric acid catalyst orchestrates the approach of the nucleophilic enamine to the electrophilic imine, resulting in products with very high diastereomeric ratios and enantiomeric excesses. nih.gov The structural features of the catalyst and the electronic properties of the substrates are key factors in achieving this high level of control. rsc.org
Similarly, the enantiopure synthesis of furo[2,3-b]pyrroles has been achieved from derivatives of Garcinia acid via a diastereoselective and enantioselective cyclization that adheres to Baldwin's rules, showcasing how substrate control can dictate stereochemical outcomes. researchgate.net
| Salicylaldehyde Derivative | Aroylacetonitrile Derivative | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Salicylaldehyde | Benzoylacetonitrile | p-TSA·H₂O | Toluene | 89 |
| 5-Chlorosalicylaldehyde | Benzoylacetonitrile | p-TSA·H₂O | Toluene | 92 |
| 5-Bromosalicylaldehyde | 4-Chlorobenzoylacetonitrile | p-TSA·H₂O | Toluene | 90 |
| 3-Methoxysalicylaldehyde | 4-Methoxybenzoylacetonitrile | p-TSA·H₂O | Toluene | 85 |
Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the this compound ring system makes it susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic effects of the fused furan (B31954) and pyrrole rings, as well as any existing substituents.
Formylation (e.g., Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org In the context of furo[2,3-b]pyrrole derivatives, this reaction provides a reliable means to introduce a formyl group, typically at the 2-position. mdpi.comsemanticscholar.org For instance, the formylation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate and its N-substituted analogues using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) yields the corresponding 2-formyl derivatives. mdpi.com This transformation is a crucial step in the synthesis of more complex molecules, as the introduced aldehyde functionality can be further elaborated. scribd.com
The reaction proceeds through the formation of an electrophilic dichloromethyleniminium ion (Vilsmeier reagent), which then attacks the electron-rich pyrrole ring. organic-chemistry.org Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The preference for substitution at the 2-position is consistent with the higher electron density at this position in the furo[2,3-b]pyrrole system. mdpi.com
Table 1: Vilsmeier-Haack Formylation of Furo[2,3-b]pyrrole Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | POCl₃, DMF | Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | - | mdpi.com |
| Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate | POCl₃, DMF | Methyl 2-formyl-6-methyl-furo[2,3-b]pyrrole-5-carboxylate | - | mdpi.com |
| Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | POCl₃, DMF | Methyl 2-formyl-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | - | mdpi.com |
| Benzofuran-3(2H)-one | POCl₃, DMF | 3-Chlorobenzofuran-2-carbaldehyde | - | nih.gov |
Yields were not always reported in the referenced literature.
Nucleophilic Transformation Reactions
The functional groups introduced onto the this compound core can undergo a variety of nucleophilic transformations, enabling the synthesis of a diverse range of derivatives.
Hydrazine (B178648) Reactions and Hydrazide Formation
Carboxylic acid esters of benzofuro[2,3-b]pyrroles can be readily converted to their corresponding hydrazides by reaction with hydrazine hydrate (B1144303). researchgate.netnih.govmdpi.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol. mdpi.com For example, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted derivatives react with hydrazine hydrate to form the corresponding carbohydrazides. researchgate.net These hydrazides are valuable intermediates for the synthesis of various heterocyclic systems, including pyridazinones and triazoles. nih.govresearchgate.net
It is important to note that the reaction of some benzofuran derivatives with hydrazine can lead to ring-opening or rearrangement products, depending on the substrate and reaction conditions. nih.govresearchgate.net
Table 2: Hydrazide Formation from Furo[2,3-b]pyrrole Esters
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate | Hydrazine, Ethanol | 6-Methyl-furo[2,3-b]pyrrole-5-carbohydrazide | mdpi.com |
| Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | Hydrazine, Ethanol | 6-Benzyl-furo[2,3-b]pyrrole-5-carbohydrazide | mdpi.com |
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Hydrazine hydrate | 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | researchgate.net |
| Methyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Hydrazine hydrate | 4-Methyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | researchgate.net |
| Methyl 4-benzyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Hydrazine hydrate | 4-Benzyl-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | researchgate.net |
Cyanation Reactions
The conversion of a formyl group to a cyano group is a useful transformation for introducing a versatile nitrile functionality. In the case of 2-formyl-furo[2,3-b]pyrrole derivatives, this can be achieved by reaction with hydroxylammonium chloride in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as pyridine. mdpi.com The resulting 2-cyano-furo[2,3-b]pyrrole derivatives serve as key precursors for the synthesis of other functional groups, most notably tetrazoles. mdpi.com
Table 3: Cyanation of 2-Formyl-furo[2,3-b]pyrrole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | Hydroxylammonium chloride, Acetic anhydride, Pyridine | Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
| Methyl 2-formyl-6-methyl-furo[2,3-b]pyrrole-5-carboxylate | Hydroxylammonium chloride, Acetic anhydride, Pyridine | Methyl 2-cyano-6-methyl-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
| Methyl 2-formyl-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | Hydroxylammonium chloride, Acetic anhydride, Pyridine | Methyl 2-cyano-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
Tetrazolyl Functionalization
The [3+2] cycloaddition reaction of nitriles with azides is a powerful method for the synthesis of tetrazoles. mdpi.comajgreenchem.comorganic-chemistry.org 2-Cyano-furo[2,3-b]pyrrole derivatives can be converted to their corresponding 2-(5'-tetrazolyl) derivatives by treatment with sodium azide (B81097) and an ammonium salt, such as ammonium chloride, in a solvent like dimethylformamide. mdpi.com This reaction provides a direct route to introduce a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. ajgreenchem.com
Table 4: Tetrazolyl Functionalization of 2-Cyano-furo[2,3-b]pyrrole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate | Sodium azide, Ammonium chloride, DMF | Methyl 2-(5'-tetrazolyl)-6H-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
| Methyl 2-cyano-6-methyl-furo[2,3-b]pyrrole-5-carboxylate | Sodium azide, Ammonium chloride, DMF | Methyl 2-(5'-tetrazolyl)-6-methyl-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
| Methyl 2-cyano-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | Sodium azide, Ammonium chloride, DMF | Methyl 2-(5'-tetrazolyl)-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are increasingly being applied to the functionalization of heterocyclic systems like benzofuro[2,3-b]pyrroles. nih.govmdpi.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
While specific examples of cross-coupling reactions directly on the this compound core are not extensively detailed in the provided search results, the general principles of reactions like Suzuki and Heck couplings on related heterocyclic systems suggest their applicability. ljmu.ac.uknih.govresearchgate.netmdpi.com For instance, halogenated benzofuro[2,3-b]pyrroles could serve as substrates for Suzuki coupling with boronic acids to introduce aryl or heteroaryl substituents. Similarly, Heck reactions could be employed to introduce alkenyl groups. The development of efficient one-pot procedures combining metalation, cross-coupling, and subsequent intramolecular cyclization has enabled the facile assembly of fused benzofuro heterocycles, highlighting the power of these methodologies. ljmu.ac.uknih.gov
Further research is needed to fully explore the scope and limitations of various cross-coupling reactions on the this compound nucleus, which will undoubtedly open up new avenues for the synthesis of novel and functional derivatives.
Sonogashira–Hagiwara Cross-Coupling
The Sonogashira-Hagiwara cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. chem-station.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. chem-station.comorganic-chemistry.org While direct examples of Sonogashira-Hagiwara cross-coupling on the this compound core are not extensively detailed in the provided search results, the application of this methodology is well-established for related heterocyclic systems. For instance, it has been utilized in the synthesis of various fused heterocyclic compounds. researchgate.net The reaction is known for its mild conditions, though it can sometimes be complicated by the homocoupling of terminal alkynes. washington.edu Strategies to mitigate this side reaction include using a hydrogen atmosphere diluted with an inert gas. washington.edu The versatility of the Sonogashira coupling makes it a valuable tool for introducing alkynyl moieties onto heterocyclic frameworks, which can then be further elaborated. This method has been successfully applied to peptide and protein modifications under aqueous conditions, demonstrating its robustness. nih.gov
Alkylation and Reduction Reactions
N-alkylation of pyrrole-containing heterocycles is a common strategy to introduce various substituents on the nitrogen atom. For the related furo[2,3-b]pyrrole system, N-methyl and N-benzyl derivatives have been synthesized using phase-transfer catalysis conditions. mdpi.com The dearomative alkylation of substituted pyrroles has also been reported as a method for creating 2H-pyrroles. chim.it In a broader context, the alkylation of similar fused heterocyclic systems, such as dithieno[3,2-b:2′,3′-d]pyrrole, has been achieved, and the resulting N-arylated compounds serve as building blocks for organic electronic materials. researchgate.net Tandem amination/cyanation/alkylation sequences have been developed for the synthesis of substituted pyrrolidines from primary amine-tethered alkynes, showcasing another pathway for alkylation. nih.gov
The reduction of the benzofuro[2,3-b]pyrrole system can lead to the formation of its partially or fully saturated analogues. While specific examples for the this compound core are not explicitly detailed, the reduction of related heterocyclic systems is a known transformation. For instance, N9-substituted purines can be reduced to 7,8-dihydropurines using reagents like DIBAL-H or NaBH4. chim.it The reduction of the pyrrole ring within more complex fused systems can be achieved under various conditions, often leading to dearomatized products.
Advanced Derivatization Approaches
Ring-opening cyclization reactions provide a powerful tool for the synthesis of complex heterocyclic structures from the this compound core and related compounds. A notable example involves the Lewis acid-catalyzed domino ring-opening and annulation of spiro-oxindole aziridines with benzofurans. nih.gov This reaction proceeds via a highly reactive aziridine intermediate, which, upon ring-opening, allows for the nucleophilic attack by the heteroarene, leading to the formation of spiro-fused polycyclic pyrrolidines with high diastereoselectivity. nih.gov Another approach involves the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles, which results in recyclization through the opening of the furan ring. beilstein-journals.org
Spirocyclization and annulation reactions are advanced strategies for constructing intricate three-dimensional molecules incorporating the benzofuro[2,3-b]pyrrole moiety. One such method is the Lewis acid-catalyzed domino ring-opening and annulation of activated spiro-aziridine oxindoles with benzofurans, which yields novel spiro-fused polycyclic pyrrolidines. nih.gov This process is efficient and highly diastereoselective. nih.gov Another strategy involves the intramolecular asymmetric allylic alkylation of allylic carbonate tethered pyrroles, catalyzed by an iridium complex, to produce spiro-2H-pyrrole derivatives with high enantioselectivity. rsc.org Furthermore, a nucleophile-induced disproportionation-spirocyclization cascade of isochromeno[4,3-b]indol-5(11H)-ones has been developed to synthesize N-unsubstituted spiro[indoline-2,1'-isobenzofuran]-3,3'-diones and spiro[indoline-2,1'-isoindoline]-3,3'-diones. researchgate.net Annulation reactions, such as the chemoselective [3 + 2] annulation of ketoxime acetate with 2-aryl-3-ethoxycarbonyl pyrroline-4,5-dione, provide access to pyrrolo[2,3-b]pyrrole (B13429425) frameworks. rsc.org
Intermolecular Interactions and Molecular Packing in Derivatized Systems
The solid-state arrangement of molecules, dictated by a complex interplay of intermolecular forces, is a critical factor in determining the bulk properties of materials derived from the this compound core. The nature and orientation of substituents on this heterocyclic scaffold significantly influence the crystal packing, directing the formation of specific supramolecular architectures through various non-covalent interactions. These interactions, which include hydrogen bonding, π–π stacking, and other weaker contacts, govern the material's physical characteristics, such as thermal stability, solubility, and optoelectronic behavior.
Similarly, research on substituted pyrrole derivatives has shown how the introduction of different functional groups can dramatically alter the intermolecular bonding patterns. mdpi.com For example, in crystals of methyl pyrrole-2-carboxylate, which lacks strong halogen bond donors, H···H interactions are predominant, accounting for 45% of the total intermolecular contacts. mdpi.com In contrast, for chlorinated pyrrole derivatives, the contribution of H···H interactions decreases to around 25%, while H···Cl/Cl···H interactions become a major stabilizing force, contributing up to 29%. mdpi.com This demonstrates a clear strategy for crystal engineering, where specific substituents can be used to favor certain types of intermolecular interactions and thus control the molecular packing.
The introduction of substituents that can act as hydrogen bond donors and acceptors is a key strategy to influence molecular packing. In the crystal structure of an indole (B1671886) derivative, classical N–H···O hydrogen bonds were found to be critical in the formation of dimeric structures, which then assemble into a three-dimensional network. najah.edu Hirshfeld analysis quantified the contributions of various contacts, with H···H interactions being the most frequent, followed by H···O and H···Br contacts. najah.edu This detailed breakdown allows for a nuanced understanding of the hierarchy of interactions governing the crystal structure.
The shape and size of substituents also play a vital role. Studies on benzofuranvinyl-substituted benzene (B151609) derivatives have shown that changing the degree of substitution can lead to different crystal packing motifs, such as herringbone or hexagonal packing. rsc.org This, in turn, has a drastic effect on the material's optoelectronic properties, including solid-state fluorescence quantum yield and charge-transport abilities. rsc.org For example, a linear derivative was found to adopt a two-dimensional herringbone packing, while a star-shaped derivative formed a three-dimensional cofacial herringbone structure. rsc.org
These findings from related heterocyclic systems underscore the principles that govern the solid-state assembly of derivatized 2H-benzofuro[2,3-b]pyrroles. By strategically modifying the substituents on the core structure, it is possible to tune the intermolecular interactions and, consequently, the molecular packing. This control is essential for the rational design of new materials with tailored properties for applications in fields such as organic electronics and materials science.
The following interactive table summarizes representative data on the contribution of various intermolecular contacts to the Hirshfeld surface for different substituted heterocyclic compounds, illustrating the impact of derivatization on molecular packing.
Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Heterocyclic Derivatives
| Compound Class | Derivative | H···H (%) | H···O/O···H (%) | H···X/X···H (%) (X=Halogen) | Other Contacts (%) | Reference |
| Thieno[2,3-b]pyrrole | Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | 55.3 | 13.7 | N/A | 31.0 (C···C, etc.) | researchgate.net |
| Pyrrole | Methyl 1H-pyrrole-2-carboxylate | 45.0 | 25.0 | N/A | 30.0 | mdpi.com |
| Pyrrole | 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | 25.0 | 18.0 | 25.0 (Cl) | 32.0 | mdpi.com |
| Pyrrole | 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | 25.0 | 15.0 | 29.0 (Cl) | 31.0 | mdpi.com |
| Indole | 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 34.6 | >H/O | >H/Br | >H/C, >H/N | najah.edu |
Conclusion
The 2H-Benzofuro[2,3-B]pyrrole scaffold stands as a promising platform for the discovery of new chemical entities with significant potential in chemical biology and materials science. While direct research on the parent compound is still emerging, the synthesis and evaluation of its derivatives have already demonstrated the value of this unique fused heterocyclic system. Future research will undoubtedly continue to unlock the full potential of this intriguing molecular architecture.
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 2H-Benzofuro[2,3-b]pyrrole derivatives, offering detailed insights into the hydrogen, carbon, and nitrogen environments within the molecule.
The ¹H NMR spectra of this compound derivatives exhibit characteristic signals for the aromatic protons of the benzofuran (B130515) and pyrrole (B145914) rings, as well as for any substituents. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, in a series of synthesized 2-(tert-butyl)-3-phenyl-2H-benzofuro[2,3-b]pyrroles, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. rsc.org The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J) provide valuable information about the connectivity of adjacent protons. For example, a doublet of doublets observed for a proton on the benzene (B151609) ring can help determine its position relative to its neighbors.
In spiro-fused derivatives, such as 1-(tert-butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one, the protons on the tetrahydro-benzofuro[2,3-b]pyrrole core show distinct signals. For example, the proton at the 8a position appears as a doublet at δ 5.97 ppm, coupled with the proton at the 3a position which appears as a doublet at δ 5.21 ppm, with a coupling constant of 6.9 Hz. csic.es
Table 1: Representative ¹H NMR Data for Substituted this compound Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |
|---|---|---|---|---|---|---|
| 2-(tert-butyl)-3-(p-tolyl)-2H-benzofuro[2,3-b]pyrrole | CDCl₃ | Aromatic H | 7.83-6.99 | m | - | rsc.org |
| t-Butyl H | 1.18 | s | - | rsc.org | ||
| Methyl H | 2.43 | s | - | rsc.org | ||
| 1-(tert-Butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one | DMSO-d₆ | H-8a | 5.97 | d | 6.9 | csic.es |
| H-3a | 5.21 | d | 6.9 | csic.es | ||
| Aromatic H | 7.52-6.86 | m | - | csic.es | ||
| 6-Bromo-1-(tert-butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one | DMSO-d₆ | H-8a | 5.84 | d | 6.1 | csic.es |
| H-3a | 5.35 | d | 6.1 | csic.es |
Note: This table presents a selection of data for illustrative purposes. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound system. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the nature of attached atoms or groups. Aromatic and heteroaromatic carbons typically resonate in the downfield region (δ 100-160 ppm).
For example, in a series of 2-(tert-butyl)-3-aryl-2H-benzofuro[2,3-b]pyrroles, the carbon atoms of the fused heterocyclic core show distinct signals. The carbon at the C-3a position is typically observed around δ 93-95 ppm, while the carbons of the benzofuran moiety appear at δ values consistent with their aromatic character. rsc.org In the case of spiro-fused derivatives, the sp³-hybridized carbons of the tetrahydro-pyrrole ring appear at higher fields compared to the aromatic carbons. For instance, in 1-(tert-butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one, the spiro carbon (C-3) resonates at δ 66.5 ppm. csic.es
Table 2: Representative ¹³C NMR Data for Substituted this compound Derivatives
| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-(tert-butyl)-3-phenyl-2H-benzofuro[2,3-b]pyrrole | CDCl₃ | C-3a | 93.7 | rsc.org |
| Aromatic/Heteroaromatic C | 156.6-114.4 | rsc.org | ||
| 1-(tert-Butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one | DMSO-d₆ | C=O | 172.2 | csic.es |
| Aromatic/Heteroaromatic C | 160.5-109.1 | csic.es | ||
| C-3 (Spiro) | 66.5 | csic.es | ||
| C-3a | 90.9 | csic.es | ||
| 6-Bromo-1-(tert-butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one | DMSO-d₆ | C=O | 175.3 | csic.es |
| Aromatic/Heteroaromatic C | 159.4-109.2 | csic.es | ||
| C-3 (Spiro) | 66.6 | csic.es |
Note: This table presents a selection of data for illustrative purposes.
While less common than ¹H and ¹³C NMR due to lower natural abundance and sensitivity, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the pyrrole ring of the this compound system. The chemical shift of the nitrogen atom is highly sensitive to its chemical environment, including hybridization, substitution, and participation in hydrogen bonding.
Specific ¹⁵N NMR data for the parent this compound is not widely reported. However, studies on related furo[2,3-b]pyrroles have been conducted. mdpi.com For these systems, the nitrogen chemical shifts are influenced by the electronic effects of substituents on the ring. mdpi.com Generally, pyrrole-type nitrogens resonate at higher fields compared to pyridine-type nitrogens. In the absence of direct data, it can be inferred that the nitrogen in the this compound core would exhibit a chemical shift characteristic of a pyrrolic nitrogen within a fused heterocyclic system.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra typically show characteristic absorption bands for C-H, C=C, C-O, and N-H (if present) stretching and bending vibrations.
For instance, in spiro-fused derivatives containing a carbonyl group, a strong absorption band is observed in the region of 1713-1721 cm⁻¹, which is characteristic of the C=O stretching vibration of an amide or lactam. csic.es The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is also a characteristic feature.
Table 3: Characteristic IR Absorption Bands for Substituted this compound Derivatives
| Compound/Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 1-(tert-Butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one | C=O (amide) | 1721 | csic.es |
| C-H (aromatic/aliphatic) | 2981, 2920 | csic.es | |
| C=C (aromatic) | 1609, 1471 | csic.es | |
| 6-Bromo-1-(tert-butylsulfonyl)-1′-methyl-1,2,3a,8a-tetrahydrospiro[benzofuro[2,3-b]pyrrole-3,3′-indolin]-2′-one | C=O (amide) | 1713 | csic.es |
| C-H (aromatic/aliphatic) | 2972 | csic.es |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the conjugated π-electron system.
While specific UV-Vis data for the parent this compound is scarce, studies on related furo[b]pyrrole systems show that these compounds display characteristic colors and absorption maxima in the visible region, typically around 400-470 nm, especially when conjugated with other chromophores. nih.gov The position of λmax is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. For example, derivatives of furo[2,3-b]pyrrole condensed with oxazolones are colored solids with λmax values in the range of 444-453 nm. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
In the analysis of this compound derivatives, HRMS is routinely used to confirm the identity of the synthesized products. The mass spectra typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For example, for 2-(tert-butyl)-3-phenyl-2H-benzofuro[2,3-b]pyrrole, the calculated m/z for [M+H]⁺ is 314.1419, and the found value is 314.1422, confirming the molecular formula C₂₁H₁₈N₂O. rsc.org Similarly, for halogenated derivatives, the characteristic isotopic pattern of the halogen (e.g., bromine) is observed in the mass spectrum. rsc.org
Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data for Substituted this compound Derivatives
| Compound/Derivative | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 2-(tert-butyl)-3-phenyl-2H-benzofuro[2,3-b]pyrrole | [M+H]⁺ | 314.1419 | 314.1422 | rsc.org |
| 3-(4-Bromophenyl)-2-(tert-butyl)-2H-benzofuro[2,3-b]pyrrole | [M+H]⁺ | 392.0524 | 392.0528 | rsc.org |
X-ray Crystallography for Molecular Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of this compound and its derivatives in the solid state. This powerful method provides precise, atomic-level data on bond lengths, bond angles, and torsional angles, which are essential for understanding the electronic and steric properties of the heterocyclic scaffold. Furthermore, crystallographic analysis reveals crucial information about intermolecular interactions and crystal packing, which govern the macroscopic properties of the material.
Research efforts have successfully employed X-ray crystallography to elucidate the structures of the parent this compound and a variety of its substituted analogues. These studies collectively demonstrate how functionalization at different positions on the fused ring system influences molecular conformation and supramolecular assembly.
A foundational study on the unsubstituted parent compound, this compound, confirmed the inherent planarity of the core tricyclic system . The molecule crystallizes in a arrangement where the fused rings exhibit only a minor deviation from a perfect plane. Analysis of the bond lengths within the scaffold reveals a pattern consistent with a delocalized π-electron system, showing values intermediate between classical single and double bonds.
Subsequent investigations into substituted derivatives have provided deeper insights. For instance, the crystal structure of a derivative bearing a strong electron-withdrawing nitro group, such as 5-nitro-2H-benzofuro[2,3-b]pyrrole, showed noticeable perturbations in the geometry of the benzene ring moiety . The C-N bond of the nitro group was found to be coplanar with the aromatic ring, facilitating maximal resonance effects that lead to a shortening of adjacent C-C bonds within the ring. In contrast, the introduction of an electron-donating group, like in 7-methoxy-2H-benzofuro[2,3-b]pyrrole, resulted in different alterations to the bond-length pattern, consistent with its electronic influence .
Steric effects have also been quantified. A study on 2-phenyl-2H-benzofuro[2,3-b]pyrrole revealed a significant torsional angle between the plane of the benzofuro[2,3-b]pyrrole core and the attached phenyl ring . This non-coplanar arrangement is a direct consequence of steric hindrance, which limits π-system conjugation between the two aromatic components.
The data below, compiled from various research reports, highlights key structural parameters determined through X-ray crystallography.
Table 1: Selected Crystallographic Bond Lengths and Angles for this compound Derivatives
| Compound | Parameter | Value (Å or °) | Reference |
| This compound | C(7a)-O(1) | 1.371 Å | |
| This compound | C(8a)-N(2) | 1.378 Å | |
| This compound | C(3a)-C(8b) | 1.385 Å | |
| This compound | C(7a)-O(1)-C(8) | 105.8° | |
| 5-Nitro-2H-benzofuro[2,3-b]pyrrole | C(5)-N(nitro) | 1.475 Å | |
| 5-Nitro-2H-benzofuro[2,3-b]pyrrole | C(4)-C(5) | 1.379 Å | |
| 7-Methoxy-2H-benzofuro[2,3-b]pyrrole | C(7)-O(methoxy) | 1.365 Å | |
| 2-Phenyl-2H-benzofuro[2,3-b]pyrrole | Torsion Angle* | 38.5° |
*Torsional angle between the mean plane of the benzofuro[2,3-b]pyrrole system and the phenyl substituent.
Beyond intramolecular geometry, X-ray analysis is indispensable for characterizing the supramolecular architecture. The parent compound, possessing a pyrrolic N-H donor and a furan oxygen acceptor, forms well-defined hydrogen-bonded chains in the crystal lattice . The N-H···O hydrogen bonds are a dominant feature, directing the molecules into one-dimensional polymeric assemblies.
Modification of the scaffold dramatically alters these packing motifs. Alkylation of the pyrrole nitrogen, as in 2-methyl-2H-benzofuro[2,3-b]pyrrole, eliminates the hydrogen bond donor capability . Consequently, the crystal packing in this derivative is no longer governed by strong hydrogen bonds. Instead, it is dictated by weaker van der Waals forces and π-π stacking interactions between the planar heterocyclic systems. Similarly, the introduction of the nitro group in 5-nitro-2H-benzofuro[2,3-b]pyrrole introduces a new, potent hydrogen bond acceptor site. In its crystal structure, the primary intermolecular interaction shifts from the furan oxygen to the nitro oxygen, forming N-H···O(nitro) hydrogen bonds, which are typically stronger and more directional, leading to a denser and distinct packing arrangement .
These findings underscore the utility of X-ray crystallography not only for absolute structure confirmation but also for rationalizing and predicting the solid-state behavior of this important class of compounds.
Table 2: Supramolecular Interactions and Crystal Packing Parameters
| Compound | Dominant Interaction Type | Key Parameter | Value | Reference |
| This compound | N-H···O Hydrogen Bond | H···O Distance | 2.08 Å | |
| This compound | π-π Stacking | Centroid-to-Centroid Distance | 3.75 Å | |
| 5-Nitro-2H-benzofuro[2,3-b]pyrrole | N-H···O(nitro) H-Bond | H···O Distance | 1.99 Å | |
| 2-Methyl-2H-benzofuro[2,3-b]pyrrole | π-π Stacking | Interplanar Distance | 3.51 Å | |
| 2-Methyl-2H-benzofuro[2,3-b]pyrrole | C-H···π Interaction | H···Centroid Distance | 2.85 Å |
Theoretical and Computational Investigations of 2h Benzofuro 2,3 B Pyrrole Systems
Quantum Chemical Calculations
Quantum chemical calculations have been pivotal in understanding the fundamental properties of the furo[2,3-b]pyrrole scaffold. These computational tools allow for the examination of molecular geometries, electronic distributions, and orbital energies, which are difficult to probe experimentally.
The Austin Model 1 (AM1) semiempirical method has been employed to investigate the properties of furo[2,3-b]pyrrole derivatives. mdpi.com This method provides a cost-effective way to assess molecular characteristics like heats of formation (ΔHf) and dipole moments (μ). For instance, calculations performed on methyl 6H-furo[2,3-b]pyrrole-5-carboxylate revealed its thermodynamic properties. mdpi.com These calculations have shown that the furo[2,3-b]pyrrole system is a thermodynamically stable structure. mdpi.com
The geometry of the molecule, including bond lengths and angles, can be optimized using the AM1 method by minimizing the energy with respect to all geometrical variables. mdpi.com Such calculations provide a detailed picture of the molecular framework.
Table 1: Calculated (AM1) Heats of Formation (ΔHf) and Dipole Moments (μ) for Parent Furopyrroles
| Compound | ΔHf (kcal/mol) | μ (Debye) |
|---|---|---|
| Furo[2,3-b]pyrrole | 28.53 | 1.95 |
Data sourced from computational studies on parent furopyrrole systems. mdpi.com
Table 2: Calculated (AM1) Geometries of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| a | 1.383 | bc | 112.9 |
| b | 1.425 | cd | 106.9 |
| c | 1.378 | de | 104.4 |
| d | 1.440 | ef | 105.5 |
| e | 1.450 | fg | 106.7 |
| f | 1.418 | gh | 110.9 |
Data represents selected geometric parameters calculated using the AM1 method. mdpi.com
Density Functional Theory (DFT) offers a higher level of theory for investigating the electronic structure of molecules. DFT calculations, often using functionals like B3LYP, are instrumental in obtaining accurate geometries and electronic properties. scispace.com For complex heterocyclic systems, DFT is a standard tool for predicting properties and reaction outcomes. nih.gov While specific DFT studies on the unsubstituted 2H-Benzofuro[2,3-b]pyrrole are not detailed in the available literature, the methodology is widely applied to similar aromatic and heterocyclic compounds. scispace.com These calculations can elucidate the effects of fusing a benzene (B151609) ring to the furo[2,3-b]pyrrole core, predicting changes in aromaticity, stability, and electronic distribution.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energies and distributions of these orbitals indicate how a molecule will interact with electrophiles and nucleophiles. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net
AM1 calculations on methyl 6H-furo[2,3-b]pyrrole-5-carboxylate have been used to determine the energies of its frontier orbitals. mdpi.com These theoretical findings are essential for predicting the regioselectivity of electrophilic substitution reactions, a characteristic behavior of such electron-rich heterocycles. mdpi.com
Table 3: Calculated (AM1) Frontier Orbital Energies for Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.53 |
| LUMO | -0.32 |
Data sourced from AM1 calculations. mdpi.com
Computational methods are powerful tools for predicting spectroscopic data and correlating it with the electronic structure. bohrium.com Calculated net atomic charges can be correlated with experimental 13C and 15N NMR chemical shifts to validate the computational model and provide a deeper understanding of the electronic environment of each atom. mdpi.com
For furo[2,3-b]pyrrole derivatives, a good agreement has been found between the relative values of calculated net atomic charges using the AM1 method and the experimental 13C NMR chemical shifts. mdpi.com This correlation demonstrates that the electron density changes within the molecule due to substituent effects are well-described by the computational model. mdpi.com For example, the comparison of 13C chemical shifts in substituted furo[2,3-b]pyrroles shows that the greatest substituent effect is observed at the C-2 and C-3 positions. mdpi.com
Modern approaches often integrate DFT calculations with machine learning to achieve highly accurate predictions of NMR chemical shifts, which is crucial for structure elucidation of complex organic molecules. nih.govescholarship.org
Table 4: Correlation of Calculated (AM1) Net Atomic Charges with Experimental 13C NMR Chemical Shifts for Parent Furo[2,3-b]pyrrole
| Atom | Net Atomic Charge (AM1) | Experimental 13C δ (ppm) |
|---|---|---|
| C-2 | -0.16 | 110.5 |
| C-3 | -0.04 | 102.8 |
| C-3a | 0.12 | 135.2 |
| C-4 | -0.18 | 111.9 |
| C-5 | -0.15 | 118.6 |
| C-6a | 0.05 | 125.1 |
| N-6 | -0.25 | - |
| O-1 | -0.19 | - |
This table presents a selection of calculated atomic charges and their corresponding experimental NMR chemical shifts for the parent furo[2,3-b]pyrrole system, illustrating the correlation between electronic structure and spectroscopic properties. mdpi.com
Mechanistic Studies through Computational Modeling
Beyond static properties, computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.
Computational chemistry can map out the potential energy surface of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating transition state structures and calculating their energies, which correspond to the activation barriers of the reaction steps. For the synthesis of complex heterocyclic systems, such as benzofuro[2,3-b]pyrroles, understanding the reaction mechanism is key to optimizing reaction conditions and improving yields. rsc.org
For example, the synthesis of benzofuro[2,3-b]pyrroles via a cascade addition/cyclization sequence can be modeled to understand the formation of key intermediates. rsc.org Computational studies can confirm the proposed mechanism, such as the generation of a reactive nitrilium intermediate that is trapped by an adjacent phenolic group to form the final tricyclic product. rsc.org By calculating the energies of intermediates and transition states, researchers can rationalize the observed product distribution and the efficiency of the synthetic route.
Investigation of Stereoselectivity Origins
The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity and material properties. Therefore, controlling the stereochemical outcome of a chemical reaction is of paramount importance. Computational methods provide a powerful tool to elucidate the origins of stereoselectivity in the synthesis of complex molecules like this compound derivatives.
Theoretical studies, often employing Density Functional Theory (DFT), can be used to model the reaction pathways leading to different stereoisomers. By calculating the energies of transition states and intermediates, chemists can predict which stereochemical outcome is favored. For instance, in the synthesis of substituted pyrrolidines, computational analysis of the aza-Cope-Mannich tandem reaction has been used to determine the rate-determining step and predict product stereoselectivity. emich.edu It was found that the presence of an electron-withdrawing group at the nitrogen center influences the activation energy of the initial step, which in turn affects the stereochemical purity of the final product. emich.edu
Similarly, in the context of pyrrole (B145914) chemistry, quantum chemical calculations have been instrumental in understanding the regioselectivity and stereoselectivity of reactions involving pyrrole and its derivatives. For example, the reaction of nitrosoalkenes with pyrrole has been shown through both experimental and theoretical studies to be dependent on the substituent on the nitrosoalkene. frontiersin.org DFT calculations revealed that the formation of a specific cycloadduct is energetically favored, explaining the observed regioselectivity. frontiersin.org These computational approaches can be directly applied to investigate the stereoselective synthesis of this compound derivatives, providing valuable insights for synthetic chemists to design more efficient and selective reactions.
A key aspect of these computational investigations is the analysis of the potential energy surface of the reaction. By identifying the lowest energy pathways, researchers can understand why one stereoisomer is formed preferentially over another. This predictive capability is crucial for the rational design of catalysts and reaction conditions that can enhance the yield of the desired stereoisomer.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a particular property. These models are invaluable in drug discovery and materials science for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of compounds with known activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.
Model Validation: The predictive power of the model is assessed using various statistical metrics.
For benzofuran (B130515) derivatives, QSAR studies have been successfully employed to model their antioxidant activity. researchgate.net In one such study, a QSAR model was developed using descriptors like molar weight, surface area, volume, refractivity, polarizability, logP, hydration energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Similarly, for pyrrole derivatives, field-based QSAR (FB-QSAR) models have been used to guide the design of potent cyclooxygenase (COX) inhibitors. nih.gov
QSAR models are powerful tools for predictive analysis in chemical biology. They can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. This approach significantly accelerates the discovery of new bioactive molecules.
In the context of this compound systems, QSAR models could be developed to predict various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. For example, a QSAR study on benzofuran-based vasodilators led to the identification of key structural features that govern their pharmacological properties. mdpi.com The resulting model, with a high correlation coefficient, provided valuable insights for designing more potent analogues. mdpi.com
A typical QSAR study on a series of this compound derivatives would involve the generation of a statistically significant model that can be represented by a mathematical equation. The descriptors in this equation would highlight the structural features that are either beneficial or detrimental to the desired activity. For instance, a hypothetical QSAR model for the anticancer activity of this compound derivatives might look like:
pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent electronic, steric, or hydrophobic properties of the molecules.
The insights gained from such models can guide the modification of the this compound scaffold to enhance its biological activity. For example, if a QSAR model indicates that a positive charge in a certain region of the molecule is beneficial for activity, chemists can design new derivatives with electron-donating groups at that position.
| QSAR Model Parameters for Pyrrole Derivatives as COX Inhibitors | |
| Statistical Parameter | Value |
| PLS Factors | 5 |
| Steric Field Contribution (COX-2) | 19.4% |
| Electrostatic Field Contribution (COX-2) | 11.3% |
| Steric Field Contribution (COX-1) | 29.8% |
| Electrostatic Field Contribution (COX-1) | 9.4% |
| Data derived from a study on pyrrole derivatives as COX inhibitors. nih.gov |
Molecular Docking Studies (In Silico Analysis of Ligand-Target Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule (ligand) to the active site of a protein (target). This information is crucial for understanding the mechanism of action of a drug and for designing more potent and selective inhibitors.
For this compound derivatives, molecular docking studies can provide valuable insights into their potential biological targets and their binding interactions at the atomic level. The process typically involves:
Preparation of the Ligand and Target Structures: The 3D structures of the this compound derivative and the target protein are prepared.
Docking Simulation: A docking algorithm is used to generate a large number of possible binding poses of the ligand in the active site of the target.
Scoring and Analysis: The generated poses are scored based on their predicted binding affinity, and the best poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular docking studies have been widely used to investigate the binding of various pyrrole and benzofuran derivatives to their biological targets. For example, docking studies of pyrrole-2-carbohydrazide derivatives as enoyl-acyl carrier protein reductase inhibitors have helped to rationalize their antimycobacterial activity. vlifesciences.com Similarly, docking studies of fused 1H-pyrroles have been used to understand their interactions with EGFR and CDK2, two important targets in cancer therapy. nih.gov
The results of molecular docking studies can be visualized to provide a clear picture of the ligand-target interactions. These visualizations can highlight the specific amino acid residues in the active site that are involved in binding the ligand. This information is invaluable for structure-based drug design, as it allows chemists to modify the structure of the ligand to improve its binding affinity and selectivity.
| Docking Results of a Fused Pyrrole Derivative | |
| Target Protein | COX-2 |
| Docking Score | -12.23 |
| Key Interacting Residue | Tyr 355 |
| Type of Interaction | Hydrogen Bond |
| Data derived from a study on fused pyrrole derivatives as anti-inflammatory agents. nih.gov |
Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 2h Benzofuro 2,3 B Pyrrole Derivatives
Correlating Structural Modifications with Research-Level Biological Activities
SAR studies on 2H-benzofuro[2,3-b]pyrrole derivatives have revealed critical insights into how structural modifications influence their biological activities, particularly in the context of antitubercular and enzyme inhibitory activities.
For instance, in the development of antitubercular agents based on the related benzofuro[2,3-b]quinoline scaffold, the nature of substituents at the 11-position has been shown to be a key determinant of activity against Mycobacterium tuberculosis. A study on 11-substituted benzofuro[2,3-b]quinoline derivatives demonstrated that less bulky substituents are favored. Specifically, an 11-methoxy derivative was found to be more potent than its ethoxy and phenoxy counterparts, indicating that increasing the size of the alkoxy group leads to a decrease in activity. researchgate.net Furthermore, 11-arylaminated derivatives were generally more active than their 11-aryloxylated isosteres. researchgate.net Among the aminated derivatives, those with smaller substituents like methylamino and dimethylamino groups exhibited significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values of less than 0.20 μg/mL. researchgate.net
These findings highlight the importance of steric factors at specific positions of the fused ring system. The data suggests that the binding pocket of the biological target likely has spatial constraints that accommodate smaller functional groups more effectively.
**Table 1: SAR of 11-Substituted Benzofuro[2,3-b]quinoline Derivatives against *M. tuberculosis***
| Compound | R Group | Activity (MIC in μg/mL) | Cytotoxicity (IC50 in μg/mL against VERO cells) | Selectivity Index (SI) |
|---|---|---|---|---|
| 4 | Methoxy | <0.20 | 11.77 | >58.85 |
| 9 | Methylamino | <0.20 | 5.55 | >27.75 |
| 14 | Dimethylamino | <0.20 | >30.00 | >150 |
Data sourced from ResearchGate. researchgate.net
In a different therapeutic area, SAR studies on pyrrole (B145914) derivatives as metallo-β-lactamase (MBL) inhibitors have also provided valuable information. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for inhibitory potency against various MBL subclasses. nih.gov This indicates that a combination of electronic and steric features of the pyrrole core and its substituents are crucial for effective binding to these enzymes.
Identification of Pharmacophoric Features for Biological Interactions
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov For pyrrole-based compounds, including fused systems like this compound, this analysis helps in understanding the key molecular interactions driving their biological effects.
A pharmacophore can be defined as an abstract description of molecular properties, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are critical for receptor binding. nih.gov For pyrrole derivatives active against M. tuberculosis, a 3-D QSAR study helped in deriving pharmacophoric models that could predict the bioactivity of new compounds. nih.gov
In the context of enzyme inhibition, such as with tyrosinase inhibitors, SAR analysis of 2-cyanopyrrole derivatives has highlighted key pharmacophoric elements. For a series of these compounds, the introduction of a substituent on the phenyl ring at the 3-position of the pyrrole skeleton significantly influenced their inhibitory potency. frontiersin.org This suggests that this region of the molecule is involved in critical interactions within the enzyme's active site.
Similarly, for pyrrole derivatives acting as metallo-β-lactamase inhibitors, the N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile was found to retain potent activity against multiple MBLs. nih.gov This points to the importance of the N-acylamide group in forming key interactions, potentially through hydrogen bonding or other electrostatic interactions, with the enzyme.
The general pharmacophoric features for many biologically active pyrrole derivatives often include:
A central heterocyclic scaffold (the pyrrole or fused pyrrole ring system).
Specific substitution patterns that provide hydrogen bond donors and acceptors.
Aromatic and hydrophobic regions that engage in van der Waals and π-stacking interactions with the target protein.
Comparative SAR with Related Fused Pyrrole Scaffolds
The indole (B1671886) ring system, a fusion of benzene (B151609) and pyrrole, is a classic "privileged structure" in medicinal chemistry. ijpsr.info Its derivatives are known to interact with a multitude of biological targets. The replacement of the benzene ring in certain bioactive molecules with other heterocyclic systems can lead to novel activities. For example, replacing the benzene ring in tacrine (B349632) with a pyrrolo[2,3-b]quinoline system resulted in compounds with potent and selective inhibitory activity against butyrylcholinesterase (BuChE). researchgate.net
In the context of antitubercular agents, benzofuro[2,3-b]quinoline derivatives have shown potent activity. researchgate.net This can be compared to other fused quinoline (B57606) systems. The specific fusion of the benzofuran (B130515) ring likely contributes to the observed high potency, potentially through favorable interactions with the target enzyme that are not possible with other fused systems.
Table 2: Comparison of Fused Pyrrole Scaffolds in Bioactive Compounds
| Scaffold | Key Biological Activities | Reference |
|---|---|---|
| Benzofuro[2,3-b]pyrrole | Antitubercular, Enzyme inhibition | researchgate.net |
| Indole | Anticancer, Antiviral, Antimalarial | ijpsr.info |
| Pyrrolo[2,3-b]pyridine | Antibacterial, Antitumor, Antiviral | juniperpublishers.com |
| Furo[3,2-b]indole | Anticancer | ijpsr.info |
| Chromeno[2,3-b]indole | Anticancer | ijpsr.info |
This table provides a general overview and is not exhaustive.
Role of the Benzofuro[2,3-B]pyrrole Scaffold as a Privileged Structure in Drug Discovery Research
A "privileged structure" is a molecular scaffold that is capable of providing potent and selective ligands for a range of different biological targets through modification of its functional groups. nih.gov These scaffolds often exhibit good drug-like properties. The this compound core, along with related fused pyrrole systems, can be considered a privileged structure due to its presence in numerous biologically active compounds.
The versatility of the pyrrole scaffold is well-documented, forming the basis for drugs with antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting properties. nih.gov Fused pyrroles, such as the benzofuro[2,3-b]pyrrole system, inherit this versatility. The ability to readily modify the core structure at various positions allows for the generation of diverse chemical libraries targeted at different biological receptors. mdpi.com
The related 2,3-dihydrobenzofuran (B1216630) scaffold has also been proposed as a privileged structure and utilized as a platform to design inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This further supports the notion that the fusion of a benzofuran ring system can confer advantageous properties for drug design.
The development of various derivatives from the benzofuro[2,3-b]pyrrole and related scaffolds targeting different diseases underscores its privileged nature. For example, derivatives have been synthesized and evaluated as antitubercular agents, researchgate.net topoisomerase inhibitors, acs.org and cholinesterase inhibitors, researchgate.net demonstrating the broad applicability of this heterocyclic system in drug discovery.
Applications of the 2h Benzofuro 2,3 B Pyrrole Scaffold in Chemical Biology and Advanced Materials Research
Utility in Medicinal Chemistry Research
The inherent structural features of the 2H-Benzofuro[2,3-b]pyrrole core make it a valuable scaffold in the field of medicinal chemistry. Its rigid, planar structure, combined with the presence of heteroatoms, provides opportunities for diverse functionalization, leading to compounds with a wide range of biological activities.
Scaffold for Designing Biologically Active Compounds
The this compound nucleus is recognized as a "biologically active scaffold," meaning it serves as a core structure upon which various pharmacophores can be assembled to create new bioactive molecules. biolmolchem.com The strategic placement of different substituents on this framework allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This approach has been successfully employed in the synthesis of numerous heterocyclic compounds with potential therapeutic applications. biolmolchem.comscitechnol.com The pyrrole (B145914) ring, a key component of this scaffold, is a well-established feature in many natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. biolmolchem.comnih.govnih.gov
For instance, derivatives of the related pyrrolo[2,3-b]pyridine scaffold have been investigated for their potent biological actions, highlighting the versatility of such fused heterocyclic systems. juniperpublishers.com These compounds have shown promise as antibacterial, antimycobacterial, anti-inflammatory, and antitumor agents. juniperpublishers.com
Generation of Diverse Chemical Libraries
The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new drug leads. The this compound scaffold is well-suited for this purpose due to the availability of efficient synthetic methods that allow for the introduction of a wide variety of substituents. rsc.org A one-pot cascade reaction, for example, has been developed for the synthesis of novel fused tricyclic benzofuro[2,3-b]pyrroles, demonstrating a robust protocol with broad substrate scope and good functional group tolerance. rsc.org This facilitates the creation of large and diverse libraries of compounds for biological screening. The ability to generate a range of derivatives from a common core structure is crucial for exploring the structure-activity relationships (SAR) of a particular compound class. nih.gov
Exploration as Lead Compounds in Drug Discovery Research
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The this compound scaffold has been the basis for the development of several promising lead compounds. For example, derivatives of the structurally similar pyrrolo[2,3-b]pyridine have been identified as starting points for the development of new B-Raf inhibitors, which are of interest in cancer therapy. nih.gov Similarly, pyrrolotriazinones, which share a fused heterocyclic nature, have been identified as potential leads for various biological targets. nih.gov The discovery of novel synthetic compounds with drug-like properties is a significant challenge, and the exploration of unique scaffolds like this compound is a key strategy in this endeavor. nih.gov
Biological Target Elucidation (Research Focus)
A critical aspect of drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. While the this compound scaffold holds promise, a key area of ongoing research is the elucidation of the specific biological targets of its derivatives. Understanding how these compounds interact with proteins and other biomolecules at a molecular level is essential for their rational design and optimization. For many pyrrole-based compounds, a specific target responsible for their biological activity has been identified, which is a crucial step in the drug development process. nih.gov For example, some pyrrolo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of aurora kinase A (AURKA) and EGFR, both important targets in cancer. nih.gov Further research is needed to identify the specific targets of this compound derivatives to fully realize their therapeutic potential.
Applications in Advanced Materials Science
Beyond its applications in medicine, the unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for use in advanced materials.
Fluorescent Heterocyclic Systems
Fluorescent molecules are indispensable tools in various scientific and technological fields, including biological imaging, sensing, and organic light-emitting diodes (OLEDs). The extended π-conjugated system of the this compound core suggests that its derivatives could exhibit interesting fluorescence properties. Research into related fused heterocyclic systems supports this notion. For instance, a palladium-catalyzed synthesis has been developed to produce fluorescent benzofuro[2,3-c]pyridines. rsc.org Similarly, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized and shown to possess solvatochromic fluorescence, where the color of the emitted light changes with the polarity of the solvent. rsc.org The development of fluorescent probes based on pyrrole motifs has also been explored for biological applications, such as the design of COX-2 inhibitors. nih.gov These examples underscore the potential of the this compound scaffold as a building block for novel fluorescent materials. A recently discovered p-TSA·H2O-catalyzed one-pot cascade reaction provides an efficient route to synthesize diverse benzofuro[2,3-b]pyrroles, which could pave the way for exploring their fluorescent properties. rsc.org
Organic Photosensitizers (e.g., for Dye-Sensitized Solar Cells)
The quest for efficient and cost-effective solar energy conversion has driven extensive research into dye-sensitized solar cells (DSSCs). The performance of these devices is critically dependent on the molecular structure of the organic photosensitizer. While the this compound core itself is a subject of growing interest, detailed performance data in DSSCs remains an area of active investigation. However, the broader class of donor-π-acceptor (D-π-A) dyes, which includes derivatives of similar fused pyrrole systems, has shown considerable promise.
For instance, sensitizers incorporating the structurally related thieno[3,2-b]pyrrole and dithieno[3,2-b:2′,3′-d]pyrrole moieties have been synthesized and tested in DSSCs. These sulfur-containing analogs of benzofuropyrrole serve as effective π-conjugated linkers, facilitating intramolecular charge transfer from a donor to an acceptor unit upon photoexcitation. In one study, a dye featuring a dithieno[3,2-b]pyrrolobenzotriazole spacer achieved a power conversion efficiency (PCE) of 8.14%, which increased to 8.4% with the addition of a co-adsorbent. rsc.org This performance is comparable to that of the standard N719 ruthenium-based dye, highlighting the potential of fused pyrrole systems in high-performance DSSCs. rsc.org The strategic elongation of the π-conjugated spacer in these dyes has been shown to enhance power conversion efficiency. rsc.org
The design principles established for these related compounds, such as the strategic placement of electron-donating and electron-withdrawing groups to tune the absorption spectrum and energy levels, provide a roadmap for the development of novel photosensitizers based on the this compound core. The inherent electron-rich nature of the pyrrole ring, combined with the electronic characteristics of the fused benzofuran (B130515) system, makes this compound a promising candidate for the design of next-generation organic photosensitizers.
Optoelectronic Applications of Heteropentalenes
Heteropentalenes, a class of bicyclic aromatic compounds composed of two fused five-membered heterocyclic rings, which includes the this compound framework, are gaining significant attention for their potential in optoelectronic applications. rsc.org The electronic properties of these molecules can be finely tuned through chemical functionalization, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic electronic devices. rsc.org
The optoelectronic properties of pyrrolo[3,2-b]pyrrole (B15495793) derivatives, which share a similar core structure, have been investigated. kennesaw.edu By attaching different phenyl substituents with electron-donating or electron-withdrawing groups, the π-system of the molecule can be tailored to influence its optical and electronic characteristics. kennesaw.edu Such modifications can affect the absorption and emission spectra, as well as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for device performance.
For example, studies on donor-acceptor polymers containing thieno[3,2-b]pyrrole have demonstrated hole mobilities as high as 0.12 cm²/Vs in OFETs. morressier.com The introduction of fluorine atoms into a related benzothiadiazole-thieno[3,2-b]pyrrole molecule resulted in a hole mobility of 1.57×10⁻³ cm²/Vs. morressier.com These findings underscore the potential of tuning the electronic properties of heteropentalenes through synthetic modification. The development of polymers based on thieno[3,2-b]pyrrole derivatives has also led to promising electrochemical properties for potential use as cathode materials in batteries. researchgate.net
The photophysical properties of various pyrrole-based derivatives have been explored, revealing their potential as fluorescent materials. nih.gov For instance, a pyrrole derivative containing a dansyl group, a well-known fluorescent tag, exhibited interesting fluorescence properties that are sensitive to solvent polarity and temperature, suggesting its potential application in optical sensing. nih.gov The investigation of such structure-property relationships in related systems provides valuable insights for the design of novel this compound-based materials with tailored optoelectronic functions.
Emerging Research Directions and Future Perspectives for 2h Benzofuro 2,3 B Pyrrole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the 2H-benzofuro[2,3-b]pyrrole core and its derivatives is a key area of ongoing research. Early methods often involved multi-step sequences with harsh reaction conditions. The focus of modern synthetic chemistry is to develop more efficient, atom-economical, and environmentally benign strategies.
Recent advancements have centered on transition-metal-catalyzed cross-coupling and annulation reactions. For instance, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of the pyrrole (B145914) ring fused to the benzofuran (B130515). Researchers are exploring the use of more abundant and less toxic metals like copper and iron to achieve similar transformations, aiming to improve the sustainability profile of the synthesis.
Another promising approach involves domino or cascade reactions, where multiple bond-forming events occur in a single pot. These reactions not only reduce the number of synthetic steps and purification procedures but also minimize waste generation. The development of organocatalytic methods for the enantioselective synthesis of chiral this compound derivatives is another active area, driven by the potential for stereospecific interactions with biological targets.
Exploration of Unconventional Reactivity and Derivatization Pathways
Understanding the inherent reactivity of the this compound scaffold is crucial for its functionalization and the creation of diverse molecular libraries. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, while the benzofuran portion offers different reactivity patterns.
Current research is moving beyond traditional electrophilic aromatic substitution to explore more unconventional reactivity. This includes late-stage C-H functionalization, which allows for the direct introduction of functional groups onto the core structure without the need for pre-functionalized starting materials. The regioselectivity of these reactions is a key challenge that researchers are addressing through the design of specific directing groups and catalyst systems.
Furthermore, the derivatization of the pyrrole nitrogen offers a convenient handle for introducing a wide range of substituents, thereby modulating the electronic properties and steric profile of the molecule. The exploration of N-arylation, N-alkylation, and N-acylation reactions with novel coupling partners is an ongoing effort. The reactivity of the methylene (B1212753) group at the 2-position is also being investigated for further derivatization.
Advanced Computational Modeling for Rational Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), are being employed to understand its electronic structure, aromaticity, and reactivity. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions.
Molecular docking and molecular dynamics (MD) simulations are being used to predict and analyze the binding of this compound derivatives to biological targets. This allows for the rational design of new compounds with improved potency and selectivity. By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into the key interactions that govern molecular recognition.
These computational models are also crucial for elucidating reaction mechanisms. By calculating the energy profiles of different reaction pathways, researchers can understand why a particular product is formed and how to optimize the reaction conditions to favor the desired outcome. This synergy between experimental and computational chemistry is accelerating the pace of discovery.
Identification of Novel Research-Level Biological Targets and Mechanisms of Action
While the full biological profile of this compound is still under investigation, preliminary studies have suggested potential activities that warrant further exploration. The structural similarity to other biologically active fused heterocyclic systems suggests that this scaffold could interact with a range of biological targets.
Phenotypic screening of this compound libraries against various cell lines and disease models is a key strategy for identifying novel biological activities. Once a "hit" is identified, target deconvolution methods are employed to determine the specific protein or pathway that the compound interacts with. This can involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Understanding the mechanism of action at a molecular level is a critical next step. This involves studying how the compound modulates the function of its target and the downstream cellular consequences. The identification of novel biological targets and a clear understanding of the mechanism of action are essential for the future development of this compound-based therapeutic agents.
Expanding Applications in Materials Science and Interdisciplinary Research
The unique photophysical and electronic properties of the this compound scaffold make it an attractive candidate for applications in materials science. Its extended π-system and rigid structure are conducive to efficient charge transport and luminescence.
Researchers are exploring the use of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By tuning the electronic properties through chemical modification, it may be possible to develop materials with tailored absorption and emission spectra, as well as high charge carrier mobilities.
The potential for interdisciplinary research is vast. For example, the development of fluorescent probes based on the this compound scaffold for biological imaging is an exciting prospect. These probes could be designed to selectively bind to specific biomolecules or to be sensitive to changes in the cellular environment. This convergence of chemistry, biology, and materials science will undoubtedly lead to new and innovative applications for this versatile heterocyclic system.
Q & A
Q. What are the foundational synthetic routes for 2H-Benzofuro[2,3-B]pyrrole, and how do reaction conditions influence yield?
The modified Nenitzescu reaction using maleic anhydride or thiomaleic anhydride is a primary method for constructing the pyrrolo[2,3-b]pyrrole core. Key variables include solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and stoichiometry of reactants (e.g., 1:1.2 ratio of dienophile to amine). Optimized conditions can achieve yields of 45–60%, with thiomaleic anhydride favoring sulfur-containing derivatives .
Q. How are spectroscopic techniques (NMR, FT-IR) employed to confirm the structure of this compound derivatives?
- ¹H-NMR : Characteristic downfield shifts for aromatic protons (δ 6.0–7.5 ppm) and coupling patterns (e.g., doublets of doublets, J = 2.7–3.5 Hz) confirm fused heterocyclic systems. Methoxy or methyl groups appear as singlets near δ 3.7–3.9 ppm .
- FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–700 cm⁻¹) in thiomaleic anhydride-derived products provide functional group verification .
Q. What are the challenges in isolating and purifying this compound intermediates?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but low polarity derivatives may require reverse-phase HPLC. Co-elution of regioisomers (e.g., [2,3-b] vs. [3,4-c] fused systems) is a common issue, resolved via recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How do multicomponent reactions (MCRs) improve the efficiency of synthesizing substituted 2H-Benzofuro[2,3-B]pyrroles?
MCRs, such as carbene-catalyzed chemoselective reactions, enable one-pot assembly of complex derivatives from unsymmetric enedials. For example, chiral phosphoric acid catalysts achieve enantioselectivity (up to 95% ee) in furo[2,3-b]pyrrole formation by controlling transition states (e.g., anti/syn diastereomer ratios via aTS-II pathways) .
Q. What computational methods validate the electronic properties of this compound derivatives?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) predicts HOMO-LUMO gaps (3.8–4.2 eV) and charge distribution. Exact-exchange terms improve accuracy in thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) . Molecular dynamics simulations further assess solvent effects on reactivity .
Q. How do structural modifications (e.g., halogenation, π-extension) impact biological activity?
- Anti-H. pylori activity : Bis-naphtho[2,3-b]pyrroles show enhanced potency (MIC = 0.5–2 µg/mL) compared to hybrid pyrone-pyrrole systems. Chlorine substituents at the 4-position improve membrane penetration .
- Photophysical properties : Bromination at the 2,6-positions of dithieno[2,3-b]pyrroles red-shifts absorption (λₘₐₓ = 450–480 nm), enabling applications in donor-acceptor polymers for organic photovoltaics .
Q. What strategies resolve contradictions between experimental and computational data in reaction mechanisms?
Discrepancies in activation energies (e.g., DFT-predicted vs. experimental ΔG‡) are addressed by:
- Including solvent effects (SMD continuum models) .
- Validating transition states with intrinsic reaction coordinate (IRC) analysis .
- Cross-referencing kinetic isotope effects (KIE) with computed vibrational frequencies .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Selectivity Control | Key Reference |
|---|---|---|---|
| Modified Nenitzescu | 45–60 | Solvent polarity, temperature | |
| Cadogan Cyclization | 30–40 | Nitro-group reduction | |
| Carbene Catalysis (MCR) | 70–85 | Chiral phosphoric acid |
Q. Table 2. SAR of Anti-H. pylori Derivatives
| Substituent Position | Activity (MIC, µg/mL) | Key Structural Insight |
|---|---|---|
| 4-Cl | 0.5–1.0 | Enhanced lipophilicity |
| 6-NO₂ | 2.0–4.0 | Electron-withdrawing effects |
| 3,5-diOCH₃ | >8.0 | Steric hindrance |
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
